molecular formula C29H24BrN3O6 B120326 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide CAS No. 155863-03-9

1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide

Cat. No. B120326
M. Wt: 590.4 g/mol
InChI Key: LSKYMYVQAVWWBK-UHFFFAOYSA-M
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Description

This compound is a highly photostable, water-soluble fluorescent label with a large Stoke’s shift and high quantum yield in aqueous media . It has a molecular formula of C29H24BrN3O6 and a molecular weight of 590.42 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a succinimidyloxycarbonyl group attached to a benzyl group, an oxazolyl group attached to a pyridinium ring, and a dihydro-2H-1-benzopyran group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 590.42 . It’s a solid at room temperature and is suitable for fluorescence .

Scientific Research Applications

Antimicrobial Properties

1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide shows significant antibacterial activities. This is evident in the study of related compounds, where derivatives of 4-hydroxycoumarin, a component of the compound, demonstrated antimicrobial properties (Mulwad & Satwe, 2004).

Heterocyclic Synthesis

The compound is used in the synthesis of various heterocyclic compounds. For instance, its benzopyran component is utilized in creating diverse heterocyclic structures with potential biological activities, as demonstrated in the synthesis of pyridines and pyrimidine derivatives (Fajgelj, Stanovnik, & Tiŝler, 1990).

Transformation in Chemical Reactions

This compound undergoes transformation through oxidation processes. An example includes the transformation of related pyridinium salts by oxidation to yield 1H-pyridin-2-ones, indicating the compound's versatility in chemical reactions (Terán et al., 2000).

Applications in Pharmacology

Derivatives of this compound are synthesized for their potential pharmacological properties. Studies on related benzopyranopyridines reveal applications in treating various disorders such as diabetes, glaucoma, ulcerative colitis, and obesity (Reddy et al., 2005).

Use in Biochemical Studies

The compound's derivatives are synthesized for biochemical studies. For example, pyridinium hydroxide inner salts derived from it were used to study antibacterial, antifungal, and anthelmintic activities, showcasing its utility in biochemical research (Grier & Strelitz, 1976).

Synthon in Organic Synthesis

It acts as a synthon in the creation of functionalized pyrrolidines and spiro-pyrrolidines, highlighting its role in advanced organic synthesis techniques (Guideri, Noschese, & Ponticelli, 2012).

Multi-Component Synthesis

The compound is involved in multi-component synthesis approaches, demonstrating its versatility in creating complex organic molecules (Bade & Vedula, 2015).

Safety And Hazards

This compound is classified as an irritant, with hazard statements H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[2-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-5-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N3O6.BrH/c33-26-8-9-27(34)32(26)38-29(35)23-4-1-3-19(15-23)18-31-12-10-20(11-13-31)25-17-30-28(37-25)22-6-7-24-21(16-22)5-2-14-36-24;/h1,3-4,6-7,10-13,15-17H,2,5,8-9,14,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKYMYVQAVWWBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)C(=O)ON6C(=O)CCC6=O)OC1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434409
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide

CAS RN

155863-03-9
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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